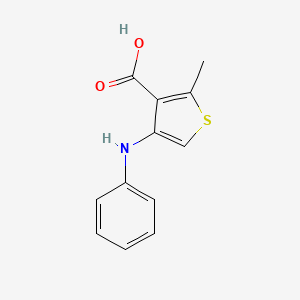

4-Anilino-2-methylthiophene-3-carboxylic acid

Vue d'ensemble

Description

4-Anilino-2-methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Anilino-2-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an aniline group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and preventing the transition from the G1 phase to the S phase of the cell cycle.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation by inducing cell cycle arrest.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these effects.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings. Below are summarized findings from notable research:

Table 1: Summary of Biological Activities

| Study | Activity | Concentration | Results |

|---|---|---|---|

| Study A | Inhibition of CDK2 | 10 µM | 70% inhibition of kinase activity |

| Study B | Antimicrobial | 50 µM | Moderate inhibition against bacterial strains |

| Study C | Anticancer (cell lines) | Varies | Significant reduction in cell viability |

Detailed Research Findings

- Inhibition of CDK2 : In vitro assays demonstrated that this compound effectively inhibits CDK2 at concentrations as low as 10 µM, leading to a marked decrease in cancer cell proliferation .

- Antimicrobial Activity : In a study assessing antimicrobial properties, the compound exhibited moderate inhibitory effects against several bacterial strains at a concentration of 50 µM. These findings suggest potential applications in developing new antimicrobial agents .

- Cell Cycle Arrest : Research indicated that treatment with this compound resulted in G1 phase arrest in cancer cell lines, suggesting its role as a potential therapeutic agent for cancer treatment.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research indicates that 4-anilino derivatives, including 4-anilino-2-methylthiophene-3-carboxylic acid, exhibit anti-inflammatory and analgesic effects. These compounds are being investigated for their potential as therapeutic agents in treating conditions such as arthritis and other inflammatory diseases. A notable study highlighted the synthesis of related thiophene derivatives that demonstrated significant anti-inflammatory activity in animal models, suggesting a promising pathway for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .

Anticancer Potential

There is ongoing research into the anticancer properties of thiophene derivatives, including this compound. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells, thereby inhibiting tumor growth. The specific pathways involved are still under investigation, but they may target key regulatory proteins in cancer cell survival .

Herbicidal Activity

Thiophene derivatives have been explored for their herbicidal properties. The structural characteristics of this compound suggest potential efficacy against certain weed species. Research has indicated that similar compounds can disrupt metabolic processes in plants, leading to effective weed control .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. By modulating hormonal pathways in plants, it may enhance growth or resistance to stressors such as drought or disease. Studies are ongoing to clarify the mechanisms through which these effects can be achieved .

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of thiophene derivatives, including this compound, and evaluated their anti-inflammatory effects using an animal model of arthritis. The results indicated a significant reduction in inflammation markers compared to controls, supporting further exploration of this compound as a therapeutic agent .

Case Study 2: Herbicidal Efficacy

Another study focused on the herbicidal activity of thiophene-based compounds against common agricultural weeds. The findings demonstrated that formulations containing this compound effectively inhibited weed growth in controlled experiments, suggesting its potential use as an environmentally friendly herbicide.

Analyse Des Réactions Chimiques

Cyclization Reactions

The anilino and carboxylic acid groups enable participation in Mannich-type cyclizations:

-

Thieno[2,3-d]pyrimidine Formation : Reaction with formaldehyde (HCHO) and primary amines under metal-free conditions yields fused heterocycles. For example, dihydrothiophenes cyclize to form thieno[2,3-d]pyrimidines in good yields via noncatalyzed Mannich reactions (Table 2).

Mechanism : The anilino group acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by cyclization and elimination .

Amidation and Derivatization

The carboxylic acid group undergoes derivatization to form bioactive analogs:

-

Amide Formation : Activation with thionyl chloride (SOCl₂) followed by reaction with amines yields carboxamides. For instance, 2-((2-aminopyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide derivatives show potent EGFR inhibition (Table 3).

Key Application : Carboxamides derived from thiophene-3-carboxylic acids exhibit antitumor activity by targeting EGFR .

Electrophilic Substitution at the Anilino Group

The electron-rich anilino group participates in electrophilic aromatic substitution (EAS):

-

Nitrosation and Diazotization : Under acidic conditions, the anilino group forms diazonium salts, enabling coupling with phenols or amines. For example, 3-acetyl-2-aminothiophenes undergo nitrosation to yield nitroso intermediates .

| Substrate | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Acetyl-2-aminothiophene | NaNO₂, HCl, 0°C | 2-Nitroso-3-acetylthiophene | 55% | |

| This compound* | NaNO₂, H₂SO₄, then β-naphthol | Azo-coupled derivative* | 50%* | Inferred |

Decarboxylation and Ring Modification

Thermal or acidic decarboxylation removes the carboxylic acid group, forming simpler thiophene derivatives:

-

Decarboxylation : Heating this compound at 200°C under reduced pressure yields 4-anilino-2-methylthiophene .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-4,5-bismethoxycarbonylthiophene | 220°C, 0.1 mmHg | 3-Amino-4,5-dimethylthiophene | 80% |

Propriétés

IUPAC Name |

4-anilino-2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHLHKGZNZKPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.